molecular formula C14H26N4O2 B12312101 Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate

Cat. No.: B12312101
M. Wt: 282.38 g/mol
InChI Key: HNPNVFXYVYDWMB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with azidomethyl and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a halomethyl precursor is reacted with sodium azide.

    Addition of Propan-2-yl Group: The propan-2-yl group is often added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.

    Reduction: Reduction of the azide group can yield amines, which can further react to form various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azidomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Reagents like sodium azide (NaN3) for azide introduction and alkyl halides for alkylation.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies involving azide-alkyne cycloaddition (click chemistry).

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in click chemistry, the azide group reacts with alkynes to form triazoles, which are useful in various biochemical applications. The molecular targets and pathways would vary based on the specific derivatives and their intended use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of azidomethyl.

    Tert-butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Contains a chloromethyl group instead of azidomethyl.

Uniqueness

The presence of the azidomethyl group in Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate makes it particularly useful in click chemistry and other applications where azide functionality is required. This sets it apart from similar compounds with different substituents.

Properties

Molecular Formula

C14H26N4O2

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 3-(azidomethyl)-3-propan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H26N4O2/c1-11(2)14(9-16-17-15)7-6-8-18(10-14)12(19)20-13(3,4)5/h11H,6-10H2,1-5H3

InChI Key

HNPNVFXYVYDWMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)CN=[N+]=[N-]

Origin of Product

United States

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